![molecular formula C15H16N6O2S B2742677 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034576-14-0](/img/structure/B2742677.png)

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

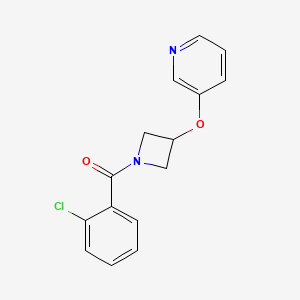

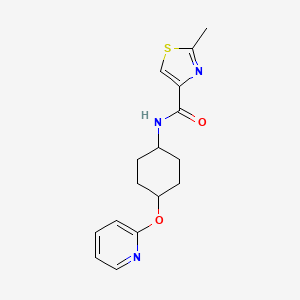

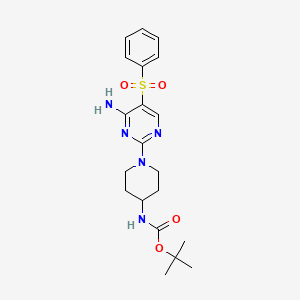

“N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have been found to exhibit a wide range of biological activities, which are influenced by the substituents on the thiazole ring . The reactions of thiazoles are largely determined by the electrophilic and nucleophilic substitution sites on the ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to the specified compound, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors exhibit high efficiency by adsorbing onto the metal surface, providing protection against corrosion through both physical and chemical interactions. The study highlights the potential application of these compounds in materials science and engineering to enhance the longevity and durability of metals in corrosive environments (Hu et al., 2016).

Antimicrobial Activity

Research into benzothiazole derivatives also extends into the pharmaceutical domain, where these compounds have been synthesized and evaluated for their antimicrobial properties. Certain derivatives have shown effectiveness against a variety of bacterial and fungal species, suggesting their potential utility in developing new antimicrobial agents. This application is critical in the ongoing fight against antibiotic-resistant pathogens and highlights the compound's relevance in medical and pharmaceutical research (Patel, Kumari, & Patel, 2012).

Antitumor and Anti-inflammatory Agents

Another area of application is in the synthesis of novel compounds for evaluating anti-inflammatory and analgesic properties. Derivatives of benzothiazole and related structures have been synthesized and tested for their biological activities, showing promising results as potential therapeutic agents in treating inflammation and pain. Additionally, certain derivatives have been studied for their antitumor activities, indicating the compound's versatility in drug development for cancer therapy (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science and Photoreactivity

Studies have also explored the photoreactivity of related benzothiazole compounds, which could have implications for material science and the development of photosensitive materials. These applications include the design of photovoltaic materials, light-sensitive switches, and other technologies leveraging the unique photoreactive properties of these compounds (Mahran, Sidky, & Wamhoff, 1983).

作用機序

Target of Action

Similar compounds with a benzothiazole ring have been reported to have anti-inflammatory properties . They have shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .

Mode of Action

Compounds with a similar benzothiazole structure have been reported to inhibit cox-1 and cox-2 enzymes . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Based on the reported anti-inflammatory activity of similar benzothiazole compounds, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in the inflammatory response.

Pharmacokinetics

The benzothiazole ring structure is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution in the body.

Result of Action

Similar benzothiazole compounds have demonstrated anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .

将来の方向性

Thiazoles are a promising class of compounds with diverse biological activities. Future research could focus on designing and synthesizing new thiazole derivatives with improved biological activities and lesser side effects . Additionally, more in-depth studies on the mechanism of action of these compounds could provide valuable insights for drug development .

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-21(2)14-18-12(19-15(20-14)23-3)7-16-13(22)9-4-5-10-11(6-9)24-8-17-10/h4-6,8H,7H2,1-3H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGPCPZMUFBXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)

![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)